1-(3-Cyano-5-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-Cyano-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F3N3S and a molecular weight of 233.21 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Cyano-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods are versatile and economical, making them suitable for industrial production.
Chemical Reactions Analysis
1-(3-Cyano-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and trifluoromethylthio groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Cyano-5-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Cyano-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine moiety can form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(3-Cyano-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Other hydrazine derivatives: Compounds like phenylhydrazine and benzylhydrazine have similar hydrazine moieties but different substituents on the phenyl ring.
The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C8H6F3N3S |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-hydrazinyl-5-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)15-7-2-5(4-12)1-6(3-7)14-13/h1-3,14H,13H2 |
InChI Key |
LZNLIMICWKZODP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1NN)SC(F)(F)F)C#N |
Origin of Product |
United States |
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